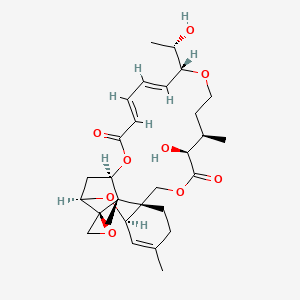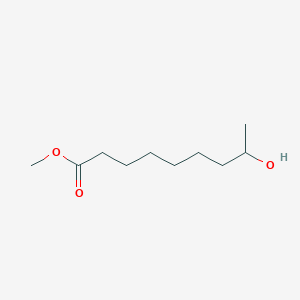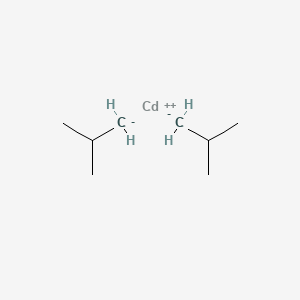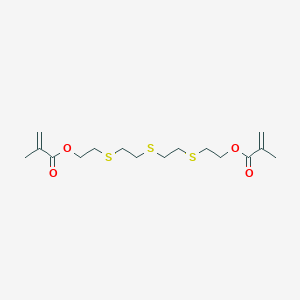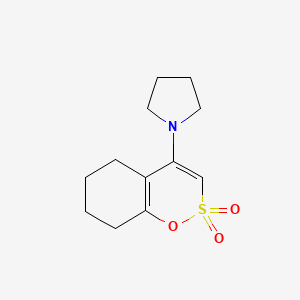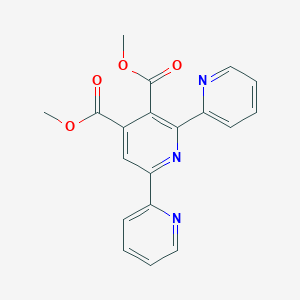
4-Fluoro-5-nitro-2-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-5-nitro-2-propoxyaniline is an organic compound with the molecular formula C9H11FN2O3. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom, a nitro group, and a propoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-nitro-2-propoxyaniline typically involves the nitration of 4-fluoro-2-propoxyaniline. The process can be summarized as follows:
Nitration Reaction: 4-Fluoro-2-propoxyaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 5-position of the aromatic ring. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-5-nitro-2-propoxyaniline undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, to form corresponding quinone derivatives
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nitrating Agents: Concentrated sulfuric acid, nitric acid.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 4-Fluoro-5-amino-2-propoxyaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
4-Fluoro-5-nitro-2-propoxyaniline has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and dyes .
Mécanisme D'action
The mechanism of action of 4-Fluoro-5-nitro-2-propoxyaniline involves its interaction with biological targets, primarily through its nitro and fluorine substituents. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-methoxy-5-nitroaniline: Similar structure with a methoxy group instead of a propoxy group.
4-Fluoro-5-nitroaniline: Lacks the propoxy group.
5-Nitro-2-propoxyaniline: Lacks the fluorine atom.
Uniqueness
4-Fluoro-5-nitro-2-propoxyaniline is unique due to the presence of both the fluorine and propoxy groups, which confer distinct electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in various chemical syntheses .
Propriétés
Formule moléculaire |
C9H11FN2O3 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
4-fluoro-5-nitro-2-propoxyaniline |
InChI |
InChI=1S/C9H11FN2O3/c1-2-3-15-9-4-6(10)8(12(13)14)5-7(9)11/h4-5H,2-3,11H2,1H3 |
Clé InChI |
DIDPJOMYNYXZSP-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC(=C(C=C1N)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-cyclohexyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14138306.png)
![1-(3-Amino-4,6-dimethylthieno[2,3-B]pyridin-2-YL)ethanol](/img/structure/B14138314.png)
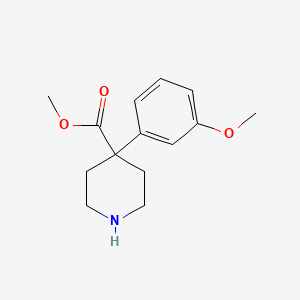
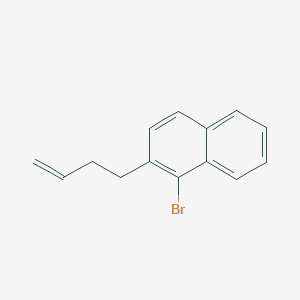



![3-(4-butoxyphenyl)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide](/img/structure/B14138342.png)
